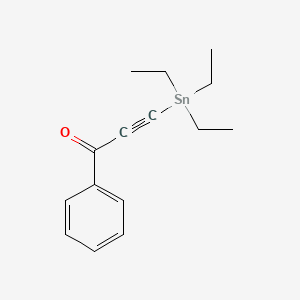![molecular formula C20H18N4O2 B14271731 5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole] CAS No. 138528-20-8](/img/structure/B14271731.png)
5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]: is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often require elevated temperatures and the use of solvents such as acetic acid or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxadiazole ring can participate in substitution reactions, where substituents on the aromatic ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. The compound’s structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which 5,5’-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
5,5’-(Ethane-1,2-diyl)bis(1H-tetrazol-1-ol): A high-energy-density material with applications in explosives and propellants.
5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde: Used in the synthesis of covalent organic frameworks and porous materials.
Ethane-1,2-diyl bis(4-methylbenzenesulfonate): Utilized in organic synthesis as a sulfonating agent.
Uniqueness: 5,5’-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole] stands out due to its specific structural features and reactivity
Propiedades
Número CAS |
138528-20-8 |
|---|---|
Fórmula molecular |
C20H18N4O2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)-5-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O2/c1-13-7-3-5-9-15(13)19-21-17(25-23-19)11-12-18-22-20(24-26-18)16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 |
Clave InChI |
NQXNFEWAZMVXRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NOC(=N2)CCC3=NC(=NO3)C4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


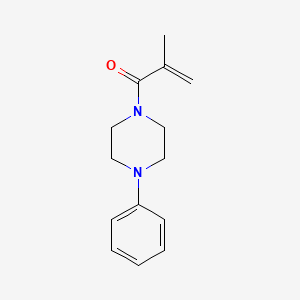

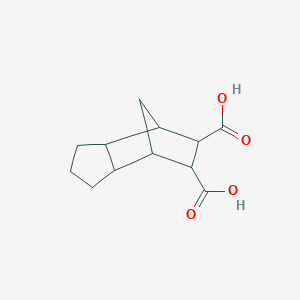

![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)

![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)
![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)
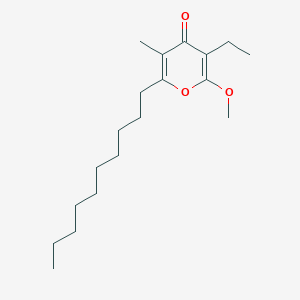


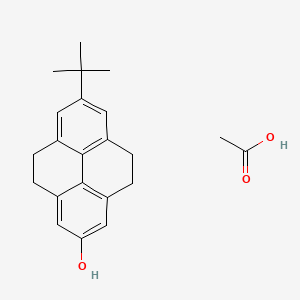
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
